Angustifoline: Structural Characterization, Biosynthesis, and Isolation Protocols
Angustifoline: Structural Characterization, Biosynthesis, and Isolation Protocols
Executive Summary
Angustifoline (C₁₄H₂₂N₂O) is a tricyclic quinolizidine alkaloid (QA) predominantly isolated from Lupinus angustifolius (narrow-leafed lupin). Unlike the tetracyclic "sparteine-type" alkaloids (e.g., lupanine), angustifoline possesses a unique tricyclic framework characterized by a secondary amine and a reactive allyl side chain. This structural distinctiveness makes it a critical marker in chemotaxonomy and a versatile scaffold for semi-synthetic drug discovery. This guide provides a definitive analysis of its chemical structure, molecular weight, biosynthetic origin, and isolation methodologies.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Angustifoline is distinguished by its specific stereochemistry and the presence of a vinyl group, which serves as a handle for chemical derivatization.
Table 1: Core Chemical Data
| Parameter | Technical Specification |
| Common Name | (-)-Angustifoline |
| IUPAC Name | (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0^{2,7}]tridecan-6-one |
| CAS Registry Number | 550-43-6 |
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight (Average) | 234.34 g/mol |
| Monoisotopic Mass | 234.1732 Da |
| SMILES | C=CC[C@H]1[C@H]2C[C@H]3CCCC(=O)N3C2 |
| Physical State | Crystalline solid or oil (depending on purity/salt form) |
| Solubility | Soluble in DCM, CHCl₃, Ethanol, Methanol; Sparingly soluble in water (free base) |
| pKa (Predicted) | ~9.5 (Secondary amine nitrogen) |
Structural Commentary
The molecule consists of a cytisine-like tricyclic core but differs by the opening of the D-ring, resulting in a secondary amine at position 12 and an allyl group at position 13.
-
N1 Position: Tertiary amide nitrogen (non-basic, part of the lactam ring).
-
N12 Position: Secondary amine (basic, protonation site).
-
C13 Position: Substituted with an allyl group (
), a diagnostic feature in NMR spectroscopy.
Biosynthetic Origin
Angustifoline belongs to the lysine-derived alkaloid family. Its biosynthesis branches from the tetracyclic quinolizidine pathway.[1] While lupanine is formed via the cyclization of the diiminium cation, angustifoline is often considered a degradation product or a divergent metabolite where the fourth ring (D-ring) fails to close or undergoes ring fission.
Biosynthetic Pathway Visualization
The following diagram illustrates the logical flow from the amino acid precursor to the tricyclic angustifoline.
Figure 1: Simplified biosynthetic relationship placing Angustifoline within the Quinolizidine Alkaloid pathway.
Isolation & Purification Protocol
The isolation of angustifoline from Lupinus seeds relies on its basicity and solubility differential between acidic and alkaline aqueous phases. The following protocol is a self-validating system designed to separate alkaloids from lipids and neutral plant matrix components.
Reagents Required[9][10]
-
Plant Material: Lupinus angustifolius seeds (milled to fine flour).[2]
-
Solvents: 0.5 M HCl, Dichloromethane (DCM), Ethanol, 25% Ammonium Hydroxide or 5 M NaOH.
-
Stationary Phase: Silica gel 60 (0.040–0.063 mm).
Step-by-Step Methodology
Phase 1: Extraction of Crude Alkaloids[3]
-
Homogenization: Suspend 100 g of lupin flour in 500 mL of 0.5 M HCl. Stir mechanically for 2 hours at room temperature. Rationale: Protonation of N12 converts angustifoline to its water-soluble salt form.
-
Clarification: Centrifuge the slurry at 4,000 x g for 15 minutes. Collect the supernatant.
-
Defatting (Optional but Recommended): Wash the acidic supernatant with 100 mL DCM. Discard the organic layer (contains fats/waxes).
-
Basification: Adjust the pH of the aqueous phase to pH > 12 using 5 M NaOH. Rationale: Deprotonation renders the alkaloid neutral and lipophilic.
-
Liquid-Liquid Extraction: Extract the alkaline aqueous phase with DCM (3 x 150 mL).
-
Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the Crude Alkaloid Extract .
Phase 2: Purification via Column Chromatography
-
Column Packing: Slurry pack a glass column with Silica gel 60 using DCM.
-
Loading: Dissolve the crude extract in a minimum volume of DCM and load onto the column.
-
Elution Gradient:
-
Start: 100% DCM (Elutes non-polar impurities).
-
Gradient: 98:2 to 90:10 DCM:Methanol (v/v).
-
Note: Angustifoline typically elutes before lupanine due to the secondary amine's interaction with silica and the specific polarity of the tricyclic system.
-
-
TLC Monitoring: Check fractions using TLC (Mobile phase: DCM:MeOH:NH₄OH 90:9:1). Visualize with Dragendorff’s reagent (Orange spots).
Isolation Workflow Diagram
Figure 2: Process flow for the extraction and purification of Angustifoline.
Analytical Characterization
To validate the identity of isolated Angustifoline, researchers must look for specific spectral fingerprints.
Mass Spectrometry (GC-MS)[2][4]
-
Molecular Ion (M+): m/z 234 (detectable, often weak).
-
Base Peak: m/z 193. This corresponds to the loss of the allyl group (
), a fragmentation pathway characteristic of C-allyl quinolizidines. -
Other Fragments: m/z 150, 112, 55.
Nuclear Magnetic Resonance (NMR)[10][13][14][15]
-
¹H NMR Diagnostic Signals:
-
Allyl Group: A multiplet at ~5.7-5.9 ppm (methine
) and terminal alkene protons at ~5.0-5.2 ppm. -
Lactam Region: Protons adjacent to the lactam nitrogen and carbonyl exhibit distinct deshielding.
-
-
¹³C NMR:
-
Carbonyl (C=O): Signal typically around 170-172 ppm.
-
Allyl Carbons: Distinct signals for the vinyl carbons (~135 ppm and ~117 ppm).
-
Pharmacological Potential
Angustifoline is of interest in drug development due to its bispidine-like core.
-
Antimicrobial Activity: Exhibits moderate bacteriostatic activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).
-
Semi-Synthesis Precursor: The secondary amine (N12) allows for N-alkylation or acylation to create libraries of derivatives with enhanced bioavailability or potency.
-
Toxicity: While less toxic than sparteine, it is a deterrent to herbivores. In drug development, its safety window must be established early via cytotoxicity assays (e.g., MTT assay on HepG2 cells).
References
-
PubChem. (2025).[4][5][6][7] Angustifoline (Compound).[5][6][7][8][9][2][3] National Library of Medicine.[6] [Link]
-
Bunsupa, S., et al. (2012).[10][9] "Quinolizidine Alkaloid Biosynthesis: Recent Advances and Future Prospects." Frontiers in Plant Science. [Link]
-
Wink, M. (1993). "Quinolizidine alkaloids."[4][1][2][3] Methods in Plant Biochemistry. Academic Press. [Link]
-
Erdemoglu, N., et al. (2007). "Alkaloid profile and antimicrobial activity of Lupinus angustifolius L. alkaloid extract." Phytochemistry Reviews. [Link]
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- 5. Angustifoline | C14H22N2O | CID 12306807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Angustifolin | C21H28O6 | CID 21575185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Angustine | C20H15N3O | CID 441983 - PubChem [pubchem.ncbi.nlm.nih.gov]
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